![molecular formula C12H14N2O2 B2911386 3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid CAS No. 1071913-61-5](/img/structure/B2911386.png)
3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid
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Description
The compound “3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid” is a unique chemical with a complex structure. It contains an indole nucleus, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a carboxylic acid group and a dimethylamino group, which may contribute to its reactivity and potential biological activity .
Molecular Structure Analysis
The molecular structure of “3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid” is characterized by the presence of an indole nucleus, a carboxylic acid group, and a dimethylamino group . The presence of these functional groups could influence the compound’s physical and chemical properties, as well as its potential biological activity.Chemical Reactions Analysis
The compound “3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid” could potentially undergo a variety of chemical reactions, depending on the reaction conditions. For example, the carboxylic acid group could react with a base to form a carboxylate anion, or it could react with an alcohol to form an ester . The dimethylamino group could also participate in reactions, such as protonation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid” would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic, while the dimethylamino group could make it basic . The compound’s solubility, melting point, and boiling point would also depend on its molecular structure.Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid”, as an indole derivative, could be a subject of future research in the field of medicinal chemistry. Further studies could focus on elucidating its biological activity, optimizing its synthesis, and investigating its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid is the Group IIE secretory phospholipase A2 (sPLA2-IIE) . This enzyme plays a crucial role in the hydrolysis of the 2-acyl groups in 3-sn-phosphoglycerides .
Mode of Action
The compound interacts with its target, sPLA2-IIE, by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, preventing it from catalyzing the hydrolysis of phospholipids .
Biochemical Pathways
The inhibition of sPLA2-IIE affects the arachidonic acid pathway . This pathway is responsible for the production of eicosanoids, a group of bioactive lipids that play key roles in various physiological processes, including inflammation and immunity .
Pharmacokinetics
Like other small molecules, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .
Result of Action
By inhibiting sPLA2-IIE, 3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid can potentially modulate the production of eicosanoids, thereby influencing cellular responses such as inflammation and immune response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid. For instance, the compound’s interaction with its target may be affected by changes in pH or temperature, which could alter the compound’s conformation or the conformation of its target .
properties
IUPAC Name |
3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14(2)7-9-6-13-11-5-8(12(15)16)3-4-10(9)11/h3-6,13H,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUZDLXRKQNHQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid |
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